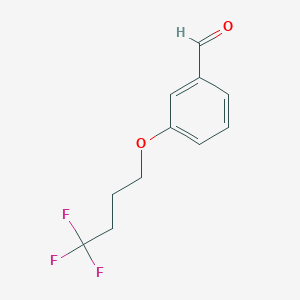

3-(4,4,4-Trifluorobutoxy)benzaldehyde

Description

3-(4,4,4-Trifluorobutoxy)benzaldehyde is a fluorinated benzaldehyde derivative with a trifluorobutoxy group (-O-CH2CH2CH2CF3) substituted at the 3-position of the aromatic ring. Its molecular formula is C11H11F3O2, and its molecular weight is approximately 232.21 g/mol. This compound is characterized by its aldehyde functional group and the electron-withdrawing trifluorobutoxy substituent, which significantly influences its chemical reactivity and physical properties.

Properties

Molecular Formula |

C11H11F3O2 |

|---|---|

Molecular Weight |

232.20 g/mol |

IUPAC Name |

3-(4,4,4-trifluorobutoxy)benzaldehyde |

InChI |

InChI=1S/C11H11F3O2/c12-11(13,14)5-2-6-16-10-4-1-3-9(7-10)8-15/h1,3-4,7-8H,2,5-6H2 |

InChI Key |

VKUZNGHQUXHQFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCC(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,4-Trifluorobutoxy)benzaldehyde typically involves the reaction of 4,4,4-trifluorobutanol with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with benzaldehyde . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-(4,4,4-Trifluorobutoxy)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Limitations in Available Data

-

Structural Specificity : The query compound contains a 3-(4,4,4-trifluorobutoxy) substituent on the benzaldehyde ring. This substituent is distinct from those in the search results (e.g., trifluoromethoxy, trifluoromethyl, bromo, or chloro derivatives), and no analogous reactions were identified.

-

Absence of Direct Citations : All provided sources focus on benzaldehydes with para-substituted trifluoromethoxy or trifluoromethyl groups (e.g., 4-(trifluoromethoxy)benzaldehyde ) or meta-substituted halogenated derivatives (e.g., 3-chloro-4-(trifluoromethoxy)benzaldehyde ).

Reactivity of Related Benzaldehyde Derivatives

While direct data is unavailable, the reactivity of structurally similar benzaldehydes suggests potential reaction pathways for 3-(4,4,4-trifluorobutoxy)benzaldehyde :

Oxidation and Reduction Reactions

Nucleophilic Addition

Cross-Coupling Reactions

Hypothetical Reaction Pathways

Based on related compounds, 3-(4,4,4-trifluorobutoxy)benzaldehyde may exhibit the following reactivity:

Electrophilic Aromatic Substitution

-

The electron-withdrawing trifluorobutoxy group could direct electrophiles to meta positions, though steric hindrance from the butoxy chain might limit reactivity.

Aldol Condensation

-

Reaction with ketones or aldehydes under basic conditions (e.g., piperidine in pyridine ) could yield α,β-unsaturated carbonyl compounds.

Reductive Amination

-

The aldehyde group could form imines with amines, followed by reduction to secondary amines (e.g., using NaBH₄ or STAB ).

Key Challenges

-

Synthetic Accessibility : The trifluorobutoxy group’s length and flexibility might complicate regioselectivity in reactions.

-

Stability : Fluorinated alkoxy chains can influence thermal and oxidative stability during reactions.

Recommendations for Further Research

-

Explore C–H functionalization strategies to modify the benzaldehyde ring.

-

Investigate flow chemistry techniques to optimize reactions involving bulky substituents.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development

- The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to enhanced biological activity.

- Case Study : Research has shown that derivatives of 3-(4,4,4-Trifluorobutoxy)benzaldehyde exhibit potent inhibition of cholinesterase enzymes, which are critical targets in treating neurodegenerative diseases such as Alzheimer's. The hydrazone derivatives synthesized from this compound demonstrated significant activity against both acetylcholinesterase and butyrylcholinesterase with IC50 values ranging from 46.8 to 881.1 µM .

-

Antimicrobial Activity

- Compounds derived from 3-(4,4,4-Trifluorobutoxy)benzaldehyde have been evaluated for antimicrobial properties. Studies indicate that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria.

- Data Table : Antimicrobial Activity of Derivatives

Compound Activity Against IC50 (µM) Hydrazone from 3-(Trifluorobutoxy)benzaldehyde Gram-positive 46.8 Hydrazone from 3-(Trifluorobutoxy)benzaldehyde Gram-negative 137.7

Material Science Applications

-

Liquid Crystals

- The compound has potential applications in the development of liquid crystal materials due to its unique electronic properties imparted by the trifluorobutoxy group.

- Research Insight : Studies indicate that fluorinated compounds enhance the thermal stability and electro-optical properties of liquid crystals .

-

Dyes and Pigments

- 3-(4,4,4-Trifluorobutoxy)benzaldehyde is utilized in synthesizing novel azo dyes. These dyes are known for their vibrant colors and stability under various conditions.

- Synthesis Example : The compound has been employed in creating azo dyes containing a 5(4H)-oxazolone ring structure, which are used in textile applications .

Synthetic Applications

- The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.

- Example Synthesis : The synthesis of thiosemicarbazones from 3-(4,4,4-Trifluorobutoxy)benzaldehyde has been reported, showcasing its utility in creating complex molecular architectures .

Mechanism of Action

The mechanism of action of 3-(4,4,4-Trifluorobutoxy)benzaldehyde depends on its specific application. In general, the trifluorobutoxy group can influence the compound’s reactivity and interaction with other molecules. For example, in biochemical applications, the trifluorobutoxy group can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to the development of new drugs or diagnostic tools.

Comparison with Similar Compounds

Key Findings:

Positional Isomerism :

- The 3-substituted isomer (target compound) and 4-substituted isomer () share identical molecular formulas but differ in substituent placement. The 3-substituted derivative may exhibit altered electronic effects, influencing reactivity in nucleophilic aromatic substitution or cross-coupling reactions.

Halogenated Derivatives :

- Bromo and chloro substituents at the 3-position () increase molecular weight and introduce sites for further functionalization (e.g., Suzuki-Miyaura coupling). These derivatives are valuable for synthesizing fluorinated aromatic compounds with tailored electronic properties.

Electron-Withdrawing Effects :

- The trifluorobutoxy group’s strong electron-withdrawing nature enhances the electrophilicity of the aldehyde group, making it more reactive toward nucleophiles like amines or hydrazines.

Biological Activity

3-(4,4,4-Trifluorobutoxy)benzaldehyde is a compound that exhibits unique biological properties due to its trifluorobutoxy substituent. This article reviews the biological activity of this compound, focusing on its potential applications in pharmaceuticals and agrochemicals, as well as relevant research findings.

- Molecular Formula : CHFO

- Molecular Weight : Approximately 246.22 g/mol

- LogP (XLogP3) : 4.1 (indicating significant lipophilicity)

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 5

- Rotatable Bonds : 5

These properties suggest that 3-(4,4,4-trifluorobutoxy)benzaldehyde may have enhanced permeability across biological membranes, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has indicated that benzaldehyde derivatives can exhibit anticancer properties. A study focusing on similar compounds demonstrated that modifications to the benzaldehyde structure could enhance cytotoxic effects against cancer cell lines. For instance, compounds with electron-withdrawing groups showed improved activity against oral cancer cells with notable selectivity towards malignant over normal cells .

Table 1: Anticancer Activity of Related Compounds

The presence of the trifluorobutoxy group in 3-(4,4,4-trifluorobutoxy)benzaldehyde may enhance its efficacy compared to other benzaldehyde derivatives by increasing lipophilicity and biological stability.

Antibacterial Activity

Benzaldehyde derivatives have been studied for their ability to modulate antibiotic activity. A study found that benzaldehyde could potentiate the effects of certain antibiotics like norfloxacin by reducing their Minimum Inhibitory Concentration (MIC) . Although specific data on the antibacterial activity of 3-(4,4,4-trifluorobutoxy)benzaldehyde is limited, its structural similarities suggest potential antibacterial properties.

Synthesis and Evaluation

A study highlighted the synthesis of various benzaldehyde derivatives and their biological evaluations. The incorporation of a trifluorobutoxy group was noted to enhance the reactivity and biological profile of these compounds. The study utilized techniques such as High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for characterization .

Enzyme Inhibition Studies

Preliminary studies have indicated that compounds with similar structures can inhibit monoamine oxidase (MAO), an enzyme linked to various neurodegenerative diseases. The trifluorobutoxy group may contribute to the binding affinity of such compounds to MAO, suggesting a potential role in treating neurological disorders .

Q & A

Q. What synthetic methodologies are typically employed to prepare 3-(4,4,4-Trifluorobutoxy)benzaldehyde, and what are the critical reaction conditions?

- Methodological Answer : The synthesis often involves nucleophilic substitution or condensation reactions. A general approach includes reacting a halogenated trifluorobutane derivative (e.g., 4-bromo-4,4,4-trifluorobutane) with a hydroxyl-substituted benzaldehyde under basic conditions. For example, describes refluxing substituted benzaldehydes with nucleophiles in ethanol under acidic catalysis, followed by solvent evaporation and filtration. Critical conditions include anhydrous solvents (e.g., absolute ethanol), controlled temperature during reflux (typically 80–100°C), and precise stoichiometry to avoid side reactions . Multi-step routes, such as those involving Wittig reactions or esterifications (e.g., ), may also be adapted for introducing the trifluorobutoxy group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-(4,4,4-Trifluorobutoxy)benzaldehyde?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 7.5–10.0 ppm for aldehyde protons) and trifluorobutoxy substituents (δ 3.5–4.5 ppm for -OCH2-). <sup>19</sup>F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm<sup>-1</sup> (C=O stretch) and 1100–1250 cm<sup>-1</sup> (C-F stretches) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> for C11H10F3O2, expected m/z 247.07) .

Advanced Research Questions

Q. How does the trifluorobutoxy group influence the electronic environment of the benzaldehyde moiety, and what implications does this have in subsequent reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group in the butoxy chain decreases electron density at the benzene ring via inductive effects, making the aldehyde carbonyl more electrophilic. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) but may reduce stability under basic conditions. Computational studies (e.g., DFT) can quantify these effects by analyzing partial charges or Fukui indices. notes that trifluoromethyl groups increase lipophilicity, affecting solubility in polar solvents .

Q. What strategies can resolve conflicting spectroscopic data when analyzing trifluorinated benzaldehyde derivatives?

- Methodological Answer : Contradictions in NMR data (e.g., overlapping signals in <sup>13</sup>C spectra, as noted in ) can be addressed by:

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous assignments.

- Variable-Temperature NMR : Resolves dynamic effects causing signal broadening.

- Comparative Analysis : Cross-referencing with analogous compounds (e.g., 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde in ) helps identify consistent spectral patterns .

Q. In what types of pharmaceutical research is 3-(4,4,4-Trifluorobutoxy)benzaldehyde commonly utilized as a synthetic intermediate?

- Methodological Answer : The compound serves as a precursor in:

- Fluorinated Drug Candidates : Its trifluorobutoxy group enhances metabolic stability and bioavailability. highlights its use in synthesizing indole-containing analogs for kinase inhibitors .

- Bioprobes : The aldehyde group enables conjugation to biomolecules (e.g., via Schiff base formation) for imaging or targeting studies, as described for fluorinated probes in .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or boiling points for trifluorobutoxy-substituted benzaldehydes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.